molecular formula C13H17N3 B2385853 1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine CAS No. 1250358-58-7

1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine

Cat. No.: B2385853
CAS No.: 1250358-58-7
M. Wt: 215.3
InChI Key: HTFVLCZDUGERKB-UHFFFAOYSA-N
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Description

1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a dimethylamino group and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine typically involves the reaction of 2,5-dimethylpyrrole with benzaldehyde derivatives. The process can be summarized in the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions at the active site, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N,1-N-dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-N,1-N-Dimethyl-4-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine, also known by its CAS number 1250358-58-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3, with a molecular weight of 215.29 g/mol. The compound features a dimethylamino group and a pyrrole moiety, which are significant in its biological interactions.

PropertyValue
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
CAS Number1250358-58-7
Purity≥ 95%

Antiproliferative Effects

Emerging studies have indicated that compounds related to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, research on related structures has demonstrated significant inhibition of cell proliferation in pancreatic cancer cells (MIA PaCa-2) through modulation of the mTORC1 signaling pathway and autophagy processes . This suggests that the compound may have similar effects due to structural similarities.

The biological activity of this compound may be attributed to several mechanisms:

  • mTORC1 Inhibition : Like other compounds in its class, it may disrupt the mTORC1 pathway, which is crucial for cell growth and metabolism. Inhibition of this pathway can lead to reduced cancer cell proliferation and increased autophagic flux under nutrient-deprived conditions .
  • Hydrogen Bonding : The presence of hydrogen bond donors and acceptors in the structure allows for potential interactions with biological macromolecules, influencing their activity and stability .
  • Supramolecular Interactions : The ability to form supramolecular structures can enhance the bioavailability and efficacy of the compound in biological systems .

Study on Antiproliferative Activity

A study focusing on related compounds demonstrated that certain derivatives showed submicromolar antiproliferative activity against cancer cells. These findings were attributed to their ability to modulate autophagy and inhibit mTORC1 reactivation during nutrient refeeding . Such insights underscore the potential therapeutic applications of this compound in oncology.

Structural Analysis

Crystal structure analysis has revealed that compounds with similar structures exhibit planar conformations conducive to effective interaction with target proteins . This structural feature is critical for understanding how this compound may behave in biological systems.

Properties

IUPAC Name

4-N,4-N-dimethyl-1-N-(1H-pyrrol-2-ylmethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16(2)13-7-5-11(6-8-13)15-10-12-4-3-9-14-12/h3-9,14-15H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFVLCZDUGERKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NCC2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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